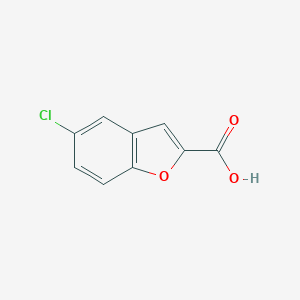

5-Chlorobenzofuran-2-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETRXAHRPACNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359089 | |

| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-10-1 | |

| Record name | 5-Chloro-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Chlorobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorobenzofuran-2-carboxylic acid is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its rigid benzofuran core, substituted with a reactive carboxylic acid group and a chlorine atom, imparts unique physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential biological applications of this compound, with a focus on its relevance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group on the benzofuran scaffold significantly influences its reactivity and biological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-1-benzofuran-2-carboxylic acid | [1] |

| Synonyms | 5-Chloro-2-benzofurancarboxylic acid, 5-Chlorocoumarilic acid | [1] |

| CAS Number | 10242-10-1 | [1] |

| Molecular Formula | C₉H₅ClO₃ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 266 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| pKa (Predicted) | Due to the electron-withdrawing nature of the benzofuran ring and the chloro substituent, the pKa is predicted to be lower than that of benzoic acid (4.2), likely in the range of 3.5-4.0. | Theoretical |

| Solubility | Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Its solubility in aqueous solutions is expected to be low but increases significantly in alkaline conditions due to the formation of the carboxylate salt. | General chemical principles |

Synthesis

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, which is synthesized from 5-chlorosalicylaldehyde and ethyl bromoacetate.

Experimental Protocol: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

This procedure outlines the synthesis of the ethyl ester precursor.

-

Materials:

-

5-Chlorosalicylaldehyde

-

Ethyl bromoacetate

-

Caesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

-

Procedure:

-

To a solution of 5-chlorosalicylaldehyde (10 mmol) in a 1:1 mixture of MeCN and DMF (40 mL), add caesium carbonate (20 mmol).

-

Reflux the reaction mixture for 48 hours.

-

After cooling, remove the solid by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash successively with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Recrystallize the crude product from ethanol to yield colorless crystals of ethyl 5-chlorobenzofuran-2-carboxylate.[2]

-

Experimental Protocol: Hydrolysis to this compound

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.[3]

-

Materials:

-

Ethyl 5-chlorobenzofuran-2-carboxylate

-

Ethanol (EtOH)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve Ethyl 5-chlorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the mixture to a pH of 1-2 with concentrated HCl, which will cause a precipitate to form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

Dry the product under vacuum to yield this compound. The product is typically of high purity.[3]

-

Caption: Synthetic pathway for this compound.

Spectral Data

Table 2: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzofuran ring are expected to appear in the range of δ 7.0-8.0 ppm. The carboxylic acid proton will show a characteristic broad singlet at a downfield chemical shift, typically >10 ppm. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm. Aromatic carbons will appear between δ 110-160 ppm. |

| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be observed around 1680-1710 cm⁻¹. C-O stretching and C-Cl stretching will also be present.[4] |

| Mass Spec. (EI) | The molecular ion peak (M⁺) is expected at m/z 196 and 198 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5] |

Reactivity and Biological Applications

The carboxylic acid group of this compound is a versatile functional handle for various chemical transformations, including esterification, amidation, and reduction. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of benzofuran-2-carboxylic acid have been investigated for a wide range of biological activities, including:

-

Anti-inflammatory Activity: Benzofuran derivatives have been shown to inhibit inflammatory pathways.[6] The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

-

Antimicrobial Activity: Various benzofuran derivatives exhibit activity against a range of bacterial and fungal pathogens.[1] Standard methods like the agar well diffusion or broth microdilution assays can be used to determine the minimum inhibitory concentration (MIC).

-

Anticancer Activity: The benzofuran scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Line: RAW 264.7 murine macrophages.

-

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

This compound (and derivatives)

-

96-well plates

-

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Caption: Workflow for the in-vitro anti-inflammatory assay.

Signaling Pathway Modulation

Benzofuran derivatives have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory cytokines and cell proliferation markers.

Caption: Potential inhibition of the NF-κB signaling pathway.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and reactive functional groups provide a solid foundation for the development of novel compounds with a wide range of biological activities. The information presented in this guide serves as a comprehensive resource for researchers and developers working with this important building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzofuran-2-carboxylic acid [webbook.nist.gov]

synthesis of 5-Chlorobenzofuran-2-carboxylic acid from 5-chlorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a reliable and efficient method for the synthesis of 5-Chlorobenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science.[1] The synthesis commences from the readily available starting material, 5-chlorosalicylaldehyde. This document outlines a two-step synthetic pathway involving an initial condensation reaction to form an ester intermediate, followed by hydrolysis to yield the target carboxylic acid. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to ensure reproducibility and facilitate adoption by researchers in the field.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[2][3] The benzofuran scaffold is a privileged structure found in numerous natural products and synthetic compounds with therapeutic properties.[4] The chloro-substitution at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A robust and scalable synthetic route is crucial for the exploration of this class of compounds in drug discovery and development programs.

This guide focuses on a widely employed and effective synthesis of this compound from 5-chlorosalicylaldehyde.

Synthetic Pathway Overview

The synthesis proceeds via a two-step reaction sequence as illustrated below. The initial step is a condensation reaction between 5-chlorosalicylaldehyde and ethyl bromoacetate to form ethyl 5-chlorobenzofuran-2-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

This procedure is adapted from a known synthesis of ethyl 5-chlorobenzofuran-2-carboxylate.[5]

Reaction Scheme:

References

An In-depth Technical Guide to 5-Chlorobenzofuran-2-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzofuran-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid benzofuran core, substituted with a chlorine atom and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways modulated by its derivatives.

Physicochemical Characteristics

The physical and chemical properties of this compound are fundamental to its application in chemical synthesis and drug design. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClO₃ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 215-217 °C or 266 °C | [1][2] |

| CAS Number | 10242-10-1 | [1] |

| Synonyms | 5-Chloro-2-benzofurancarboxylic acid, 5-Chlorocoumarilic acid | [1] |

| Purity | ≥ 97% | |

| Storage | Sealed in a dry environment at room temperature |

Table 2: Solubility and Acidity

| Property | Value | Remarks |

| Solubility | Partially soluble in water. Soluble in methanol, ethanol, and acetone. | Based on data for the parent compound, Benzofuran-2-carboxylic acid.[3] |

| pKa | ~3.12 ± 0.30 (Predicted) | This is a predicted value for the parent compound, Benzofuran-2-carboxylic acid, and serves as an estimate.[3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzofuran ring system. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[4]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid (around 160-180 ppm) and the sp² hybridized carbons of the benzofuran core.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group (typically around 1700-1730 cm⁻¹ for a dimer, or higher for a monomer). A broad O-H stretching band is also expected in the region of 2500-3300 cm⁻¹.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 5-chlorosalicylaldehyde. The first step is the formation of the ethyl ester, followed by hydrolysis to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

This procedure is adapted from established methods for the synthesis of benzofuran-2-carboxylates.[9][10]

-

Materials:

-

5-chlorosalicylaldehyde

-

Ethyl bromoacetate

-

Cesium carbonate (or another suitable base like potassium carbonate)

-

Anhydrous acetonitrile (MeCN) and Dimethylformamide (DMF) (1:1 mixture)

-

-

Procedure:

-

To a round-bottom flask, add 5-chlorosalicylaldehyde (1.0 equivalent).

-

Dissolve the aldehyde in a 1:1 mixture of anhydrous MeCN and DMF.

-

Add cesium carbonate (2.0 equivalents) to the solution and stir.

-

Add ethyl bromoacetate (1.3 equivalents) dropwise to the stirring mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Ethyl 5-chlorobenzofuran-2-carboxylate

-

Ethanol

-

10% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Dissolve the ethyl ester (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add a 10% aqueous solution of KOH or NaOH.

-

Reflux the mixture overnight with vigorous stirring.

-

After cooling to room temperature, remove the ethanol by evaporation.

-

Add water to the residue and wash the aqueous phase with ether to remove any unreacted ester.

-

Adjust the pH of the aqueous phase to 2 with 1 N HCl, which will cause the carboxylic acid to precipitate.

-

Extract the aqueous suspension with ethyl acetate.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.[11]

-

An alternative approach for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement , which involves the base-catalyzed ring contraction of a 3-halocoumarin.[12][13]

Biological Significance and Signaling Pathways

While this compound itself is primarily utilized as a key intermediate in organic synthesis, its derivatives, particularly the carboxamides, have demonstrated significant biological activities, including potential as anti-inflammatory, antimicrobial, and antitumor agents.[1][14] These derivatives have been shown to modulate key signaling pathways involved in cancer progression and inflammation.

NF-κB and MAPK Signaling Pathways

Derivatives of this compound have been investigated for their anti-inflammatory properties, which are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][17] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Apoptosis Induction

Several 5-chlorobenzofuran-2-carboxamide derivatives have exhibited potent antiproliferative activity against cancer cell lines and have been shown to induce apoptosis (programmed cell death).[14][15][18] The mechanism of apoptosis induction is thought to involve both the intrinsic and extrinsic pathways, with observed increases in the levels of caspases 3, 8, and 9, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[14][15]

Conclusion

This compound is a valuable building block in the synthesis of complex organic molecules with significant biological potential. While the carboxylic acid itself is primarily a synthetic intermediate, its derivatives have shown promise as modulators of critical signaling pathways involved in inflammation and cancer. The information provided in this guide serves as a foundational resource for researchers and scientists working in drug discovery and development, offering insights into the physicochemical properties, synthesis, and biological relevance of this important compound and its derivatives. Further research into the direct biological activities of this compound may yet reveal novel therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 4. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Ethyl 5-chlorobenzofuran-2-carboxylate | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzofuran-2-carboxylic acid [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 10242-10-1 [m.chemicalbook.com]

- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

5-Chlorobenzofuran-2-carboxylic Acid: A Versatile Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzofuran-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its rigid benzofuran core, substituted with a reactive carboxylic acid group and a chlorine atom, provides a unique platform for the synthesis of a diverse array of biologically active molecules.[1][2] The presence of the chlorine atom at the 5-position influences the molecule's electronic properties and can enhance binding affinities to biological targets, making it a valuable building block in the design of novel therapeutics.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role as a synthetic building block in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClO₃ | [2] |

| Molecular Weight | 196.59 g/mol | [2] |

| CAS Number | 10242-10-1 | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 266 °C | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Synonyms | 5-Chloro-2-benzofurancarboxylic acid, 5-Chlorocoumarilic acid | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=O) stretching band for the carboxylic acid between 1680-1710 cm⁻¹. A broad O-H stretching band, characteristic of a carboxylic acid dimer, is anticipated in the region of 2500-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the furan ring and the C-Cl stretching will appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the carboxylic acid (COOH) is expected to be a broad singlet in the downfield region (typically >10 ppm). The protons on the benzofuran ring system will appear in the aromatic region (7-8 ppm), with their specific chemical shifts and coupling patterns influenced by the chloro- and carboxyl- substituents.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The aromatic carbons of the benzofuran core will appear between 110-160 ppm.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 196, with a characteristic M+2 peak at m/z 198 due to the presence of the chlorine-37 isotope.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-chlorosalicylaldehyde.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

A mixture of 5-chlorosalicylaldehyde (1 equivalent), ethyl bromoacetate (1.3 equivalents), and cesium carbonate (2 equivalents) in a 1:1 mixture of acetonitrile and N,N-dimethylformamide (DMF) is refluxed for 48 hours. After cooling, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 5-chlorobenzofuran-2-carboxylate. A reported yield for this reaction is 84.8%.

Step 2: Hydrolysis to this compound

The ethyl 5-chlorobenzofuran-2-carboxylate (1 equivalent) is dissolved in ethanol, and an aqueous solution of sodium hydroxide (e.g., 1N) is added. The mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is then acidified with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford this compound.

Role as a Synthetic Building Block

The chemical reactivity of this compound, particularly at the carboxylic acid group and the benzofuran ring, makes it a valuable precursor for a variety of more complex molecules.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide, a common functional group in many pharmaceuticals.

Experimental Protocol: General Amide Synthesis

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., triethylamine, diisopropylethylamine) are added. The desired amine (1-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as extraction and chromatography.

C3-Arylation

The C3 position of the benzofuran ring can be functionalized through arylation reactions, allowing for the introduction of diverse substituents.

Experimental Protocol: General C3-Arylation of a Benzofuran-2-carboxamide

To a reaction vessel containing N-(quinolin-8-yl)benzofuran-2-carboxamide (1 equivalent), the desired aryl iodide (2 equivalents), Pd(OAc)₂ (10 mol%), and AgOAc (1.5 equivalents) are added. Toluene is added to achieve a concentration of 0.5 M, and the mixture is heated. Upon completion, the reaction is worked up to isolate the C3-arylated product.[3]

Applications in Drug Discovery

Derivatives of this compound have shown promise in a range of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[2]

Vilazodone Synthesis

While many reported syntheses of the antidepressant vilazodone utilize 5-bromo- or 5-nitrobenzofuran precursors, this compound represents a potential starting material. The key intermediate in vilazodone synthesis is 5-(piperazin-1-yl)benzofuran-2-carboxamide. A plausible synthetic route starting from this compound would involve amidation followed by a nucleophilic aromatic substitution reaction to introduce the piperazine moiety, although this would likely require harsh reaction conditions. A more common approach involves the reduction of a 5-nitro derivative to a 5-amino group, which is then converted to the piperazine derivative.

The following diagram illustrates a generalized synthetic pathway for Vilazodone, highlighting the key benzofuran intermediate.

Caption: Generalized synthetic pathway to Vilazodone.

Anti-inflammatory and Anticancer Activity: Targeting Signaling Pathways

Benzofuran derivatives have been shown to exhibit anti-inflammatory and anticancer properties through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.[1][3] These pathways are critical regulators of cellular processes including inflammation, proliferation, and survival.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB.[1]

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It consists of a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors like AP-1. Benzofuran derivatives can interfere with this pathway by inhibiting the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[1]

Caption: Inhibition of the MAPK signaling pathway.

Biological Activity Data

The following table summarizes the reported biological activities of various benzofuran derivatives, illustrating the potential of this scaffold. It is important to note that these activities are for a range of benzofuran analogues and not exclusively for derivatives of this compound. However, they provide a strong rationale for exploring this particular building block.

| Compound Type | Biological Activity | IC₅₀ / MIC | Target | Reference |

| Benzofuran-heterocycle hybrid (5d) | Anti-inflammatory (NO inhibition) | 52.23 ± 0.97 µM | RAW-264.7 cells | [1] |

| Benzofuran derivatives | Antibacterial (Xanthomonas oryzae pv oryzae) | EC₅₀ = 0.28 µg/mL | - | [4] |

| Benzofuran derivatives | Antibacterial (Xanthomonas oryzae pv oryzicola) | EC₅₀ = 0.56 µg/mL | - | [4] |

| Benzofuran amide derivatives (6a, 6b, 6f) | Antimicrobial | MIC as low as 6.25 µg/ml | Various bacteria and fungi | [5] |

| Benzofuran amide derivative (6b) | Anti-inflammatory | 71.10% inhibition of paw edema at 2h | Carrageenan-induced rat paw edema model | [5] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular libraries. The demonstrated anti-inflammatory, antimicrobial, and anticancer activities of benzofuran derivatives, coupled with their ability to modulate key signaling pathways like NF-κB and MAPK, underscore the importance of this scaffold in modern drug discovery. Further exploration of derivatives based on the this compound core is warranted to unlock new therapeutic agents for a range of diseases.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jopcr.com [jopcr.com]

Spectroscopic and Synthetic Profile of 5-Chlorobenzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 5-Chlorobenzofuran-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible experimental protocol for its synthesis and characterization.

Core Data Summary

The following tables summarize the key physical and expected spectroscopic data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₅ClO₃ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| CAS Number | 10242-10-1 | [1][2] |

| Melting Point | 215-217 °C | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

Spectroscopic Data (Expected)

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~7.85 | d | 1H | H-4 |

| ~7.70 | d | 1H | H-7 |

| ~7.55 | s | 1H | H-3 |

| ~7.40 | dd | 1H | H-6 |

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~154 | C-7a |

| ~145 | C-2 |

| ~130 | C-5 |

| ~128 | C-3a |

| ~127 | C-6 |

| ~124 | C-4 |

| ~114 | C-7 |

| ~112 | C-3 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

| ~820 | Strong | C-H bend (out-of-plane) |

| ~780 | Strong | C-Cl stretch |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 196/198 | 100/33 | [M]⁺ (corresponding to ³⁵Cl and ³⁷Cl isotopes) |

| 151/153 | Moderate | [M-COOH]⁺ |

| 123/125 | Moderate | [M-COOH-CO]⁺ |

Experimental Protocols

The following protocols describe a plausible method for the synthesis and spectroscopic characterization of this compound based on established literature procedures for similar compounds.

Synthesis: Microwave-Assisted Perkin Rearrangement

This method is adapted from a general procedure for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[4]

Materials:

-

3-Bromo-5-chlorocoumarin

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Microwave reactor

-

Standard laboratory glassware

Procedure:

-

A solution of 3-bromo-5-chlorocoumarin in aqueous sodium hydroxide is prepared.

-

The reaction mixture is subjected to microwave irradiation (e.g., 250W) for a short duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 100 °C).

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid to precipitate the product.

-

The solid is collected by vacuum filtration, washed with cold water, and dried to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of 5-10 mg of the purified product is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring ¹H and ¹³C NMR spectra.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electron Ionization (EI) mass spectrometer is used for fragmentation analysis.

-

Data Acquisition: The mass spectrum is recorded, and the fragmentation pattern is analyzed to confirm the molecular weight and structure.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Benzofuran-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] More recently, they have emerged as potent inhibitors of key signaling proteins such as Lymphoid Tyrosine Phosphatase (LYP) and Pim-1 kinase, highlighting their therapeutic potential in immunology and oncology.[3][4][5] This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this important class of compounds, complete with detailed experimental protocols, comparative data, and graphical representations of key concepts.

The Dawn of a New Heterocycle: Perkin's Discovery

The history of benzofuran-2-carboxylic acids is intrinsically linked to the pioneering work of English chemist Sir William Henry Perkin. In 1870, Perkin reported the formation of these compounds through a novel ring contraction of 3-halocoumarins when treated with an alkali.[6][7][8][9] This reaction, now famously known as the Perkin rearrangement, marked the first synthesis of the benzofuran-2-carboxylic acid core and laid the foundation for future explorations into the chemistry of this heterocyclic system.

A Journey Through Time: The Evolution of Synthetic Methodologies

Since Perkin's initial discovery, a variety of synthetic strategies for the preparation of benzofuran-2-carboxylic acids have been developed. These methods offer different advantages in terms of substrate scope, efficiency, and reaction conditions.

The Perkin Rearrangement: The Classic Approach

The Perkin rearrangement remains a cornerstone for the synthesis of benzofuran-2-carboxylic acids. The reaction proceeds via a base-catalyzed hydrolysis of the 3-halocoumarin lactone, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.

A general workflow for the synthesis of benzofuran-2-carboxylic acids starting from phenols is depicted below. This multi-step process often begins with the synthesis of a coumarin intermediate, for example, via a Pechmann condensation, followed by halogenation and subsequent Perkin rearrangement.

The mechanism of the Perkin rearrangement involves the following key steps:

The Rap-Stoermer Reaction: An Alternative Pathway

The Rap-Stoermer reaction provides an alternative route to benzofuran derivatives, including precursors to the carboxylic acids. This reaction typically involves the condensation of a salicylaldehyde or a 2-hydroxyacetophenone with an α-haloketone in the presence of a base.[10][11][12] While not directly yielding the carboxylic acid, the resulting 2-acylbenzofuran can be oxidized to the desired product.

Modern Synthetic Developments

In recent years, advancements in synthetic methodology have led to more efficient and versatile routes to benzofuran-2-carboxylic acids. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for the Perkin rearrangement from hours to minutes, while maintaining high yields.[6] Furthermore, palladium-catalyzed methodologies, such as the carbonylative cyclization of o-alkynylphenols, have expanded the toolkit for accessing this important scaffold.[1]

Comparative Data of Synthetic Methods

The following table summarizes and compares key quantitative data for different synthetic approaches to benzofuran-2-carboxylic acids.

| Method | Starting Materials | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Reference |

| Classical Perkin Rearrangement | 3-Halocoumarins | NaOH in Ethanol | ~3 hours | Reflux | High | [6] |

| Microwave-Assisted Perkin Rearrangement | 3-Bromocoumarins | NaOH in Ethanol | 5 minutes | 79 °C | >95% | [6] |

| Synthesis from Salicylaldehyde | Salicylaldehydes, Haloacetates | K₂CO₃ in DMF | 4 hours | 92-94 °C | Moderate to High | [1] |

| One-Pot Synthesis | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, Substituted Salicylaldehydes | K₂CO₃ in CH₃CN, then KOH in Ethanol | Not specified | Reflux | 52-82% | [13] |

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromo-4-methyl-6,7-dimethoxycoumarin

Materials:

-

3-Bromo-4-methyl-6,7-dimethoxycoumarin

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Microwave synthesis reactor

-

Standard laboratory glassware

Procedure:

-

To a microwave reaction vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).

-

Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 300W for 5 minutes at a temperature of 79 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture using a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the solution to pH 1 with concentrated hydrochloric acid, which will result in the precipitation of the product.

-

Collect the solid product by vacuum filtration and dry it in an oven at 80 °C.

-

The expected product is 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid.

(Source: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction, 2012)[6]

Protocol 2: Synthesis of Ethyl 5-bromo- or 5,7-dichlorobenzofuran-2-carboxylate from Substituted Salicylaldehydes

Materials:

-

5-bromo- or 3,5-dichloro-2-hydroxybenzaldehyde

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the substituted 2-hydroxybenzaldehyde (1 molar equivalent), ethyl chloroacetate (1 molar equivalent), and anhydrous potassium carbonate (1.5 molar equivalents) in DMF.

-

Heat the reaction mixture to 92-94 °C with stirring for 4 hours.

-

Monitor the reaction to ensure the formation of the corresponding cyclic ester.

-

After the reaction is complete, the crude product can be isolated and purified by standard methods.

(Source: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives, 2013)[1]

Biological Significance and Signaling Pathways

Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of crucial enzymes involved in cellular signaling, making them attractive candidates for drug development.

Inhibition of Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22, is a key negative regulator of the T-cell receptor (TCR) signaling pathway.[3][14] Overactivity of LYP can dampen the immune response, which is detrimental in the context of cancer immunotherapy. Certain benzofuran-2-carboxylic acid derivatives have been shown to inhibit LYP, thereby enhancing T-cell activation and promoting an anti-tumor immune response.[3]

The simplified TCR signaling pathway and the inhibitory role of a benzofuran-2-carboxylic acid derivative on LYP are illustrated below.

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a significant role in cell survival and proliferation. Its overexpression is associated with various cancers.[4][15] Benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1, suggesting their potential as anti-cancer agents.[4][5]

The following diagram illustrates a simplified signaling pathway involving Pim-1 and its inhibition by a benzofuran-2-carboxylic acid derivative.

Conclusion

From Perkin's seminal work in the 19th century to the cutting-edge synthetic methodologies and biological applications of today, the journey of benzofuran-2-carboxylic acids is a testament to the enduring importance of this heterocyclic scaffold. The continuous development of novel synthetic routes and the expanding understanding of their biological roles ensure that these compounds will remain at the forefront of research in medicinal chemistry and drug discovery for the foreseeable future. This guide serves as a foundational resource for professionals in the field, providing a comprehensive historical perspective, practical experimental guidance, and insights into the therapeutic potential of this remarkable class of molecules.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perkin Rearrangement [drugfuture.com]

- 8. Perkin Rearrangement [drugfuture.com]

- 9. Perkin rearrangement - Wikiwand [wikiwand.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

The Emerging Therapeutic Potential of the 5-Chlorobenzofuran-2-carboxylic Acid Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic compounds, the benzofuran nucleus has consistently demonstrated a broad spectrum of biological activities.[1] This technical guide focuses on a particularly promising derivative, the 5-Chlorobenzofuran-2-carboxylic acid scaffold, and its analogues, which have garnered significant attention for their potential applications in oncology and inflammatory diseases. This document provides a comprehensive summary of the current state of research, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: A Promising Scaffold for Oncological Drug Discovery

Derivatives of this compound, particularly its carboxamide analogues, have emerged as a promising class of compounds with potent antiproliferative and pro-apoptotic activities.[2] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the carboxamide nitrogen significantly influences the anticancer efficacy.[3]

Quantitative Antiproliferative Data

The antiproliferative effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative overview of their potency.

Table 1: Antiproliferative Activity of 5-Chlorobenzofuran-2-carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound with N-phenethyl group | Tumor Cells | Not specified, but noted as enhancing anticancer activity[3] | - | - |

| Compound 3 (morpholinyl substitution on N-phenethyl ring) | Tumor Cells | Similar to Doxorubicin[3] | Doxorubicin | 1.136 (MCF-7)[2] |

| Halogen-substituted compounds (Cl, Br, F) | Various Cancer Cells | Exhibit significant cytotoxicity[3] | - | - |

| Compound 1 (bromine on methyl at C3) | K562 (leukemia) | 5[3] | - | - |

| Compound 1 (bromine on methyl at C3) | HL60 (leukemia) | 0.1[3] | - | - |

| Benzofuran-isatin conjugate 23a | SW-620 (colorectal) | 8.7[4] | - | - |

| Benzofuran-isatin conjugate 23a | HT-29 (colorectal) | 9.4[4] | - | - |

| Benzofuran-isatin conjugate 23d | SW-620 (colorectal) | 6.5[4] | - | - |

| Benzofuran-isatin conjugate 23d | HT-29 (colorectal) | 9.8[4] | - | - |

| Benzofuran-2-carboxamide 50g (with 6-methoxy group) | HCT-116 (colorectal) | 0.87[4] | - | - |

| Benzofuran-2-carboxamide 50g (with 6-methoxy group) | HeLa (cervical) | 0.73[4] | - | - |

| Benzofuran-2-carboxamide 50g (with 6-methoxy group) | HepG2 (liver) | 5.74[4] | - | - |

| Benzofuran-2-carboxamide 50g (with 6-methoxy group) | A549 (lung) | 0.57[4] | - | - |

Note: The specific structures of all compounds are detailed in the cited literature.

Experimental Protocols: Assessing Anticancer Activity

The evaluation of the anticancer potential of this compound derivatives typically involves a series of in vitro assays.

1. Synthesis of 5-Chloro-N-(substituted)benzofuran-2-carboxamides:

This is a general protocol for the synthesis of the target compounds.

-

Esterification and Hydrolysis: 5-chlorosalicylic acid is first converted to its corresponding ethyl ester. Subsequent hydrolysis yields this compound.

-

Amide Coupling:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The desired amine (1.2 equivalents) is then added, and the reaction is stirred for a further 12-24 hours.

-

The product is isolated and purified using standard techniques such as extraction and column chromatography.

-

2. In Vitro Antiproliferative Assay (MTT or SRB Assay):

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

Cell Viability Measurement:

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

-

SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the cells with sulforhodamine B (SRB) dye. Wash away the unbound dye and dissolve the protein-bound dye in a basic solution (e.g., Tris base). Measure the absorbance at a specific wavelength (e.g., 510 nm).[5]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and in vitro evaluation of the anticancer properties of this compound derivatives.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

The benzofuran scaffold is also recognized for its anti-inflammatory properties.[6] Derivatives of this compound have been shown to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzofuran derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Notes |

| Compound 5d (piperazine/benzofuran hybrid) | NO Inhibition | RAW-264.7 | 52.23 ± 0.97 | Low cytotoxicity (IC50 > 80 µM)[6][7] |

Signaling Pathway Modulation

Studies have demonstrated that certain benzofuran derivatives can inhibit the phosphorylation of key proteins within the NF-κB and MAPK signaling cascades, including IKK, p65, ERK, JNK, and p38.[6][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Experimental Protocols: Assessing Anti-inflammatory Activity

1. Nitric Oxide (NO) Inhibition Assay:

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells and pre-treat them with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Proteins:

-

Cell Treatment and Lysis: Treat cells as described for the NO inhibition assay for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IKK, IKK, p-p65, p65, p-ERK, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Visualizing the Signaling Pathways

The following diagrams illustrate the NF-κB and MAPK signaling pathways and the potential points of intervention by this compound derivatives.

Antimicrobial and Other Biological Activities

While the primary focus of recent research has been on the anticancer and anti-inflammatory potential of the this compound scaffold, the broader benzofuran class of compounds is known to exhibit a wide range of other biological activities, including antimicrobial, antifungal, and antiviral properties.[1] The 5-chloro substitution and the carboxylic acid moiety provide ample opportunities for further chemical modifications to explore these other therapeutic avenues. The core scaffold serves as a versatile building block for the synthesis of a diverse library of compounds for screening against various biological targets.[6]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in the development of novel anticancer and anti-inflammatory agents. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers in the field. The elucidation of its interactions with key signaling pathways, such as NF-κB and MAPK, offers clear mechanistic insights that can guide future drug design and optimization efforts. Further exploration of the structure-activity relationships, expansion of the derivative library, and in vivo evaluation are critical next steps to fully realize the therapeutic promise of this versatile molecular scaffold.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. benchchem.com [benchchem.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of the Carboxylic Acid Group in Benzofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group attached to the benzofuran core, a scaffold of significant interest in medicinal chemistry and materials science. Understanding the chemical behavior of benzofuran carboxylic acids is paramount for the rational design and synthesis of novel therapeutic agents and functional materials. This document details key transformations of the carboxylic acid moiety, including esterification, amidation, reduction, and decarboxylation, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Reactivity Principles

The reactivity of the carboxylic acid group on a benzofuran ring is influenced by the position of substitution (C2 vs. C3) and the electronic nature of other substituents on the heterocyclic and benzene rings.

Positional Isomerism:

A computational study comparing benzofuran-2-carboxylic acid with other heterocyclic carboxylic acids suggests that the electronic properties of the benzofuran ring system play a crucial role in determining the acidity and reactivity of the carboxyl group.[1] Generally, the C2 position of benzofuran is more electron-deficient than the C3 position, which can influence the ease of nucleophilic attack at the carbonyl carbon. While direct comparative kinetic studies are limited, it can be inferred that benzofuran-2-carboxylic acid may exhibit slightly different reactivity profiles compared to its C3 counterpart due to these electronic differences.

Substituent Effects:

The principles of substituent effects on the acidity of benzoic acids can be largely extrapolated to benzofuran carboxylic acids. Electron-withdrawing groups (EWGs) on the benzofuran scaffold tend to increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through inductive effects. Conversely, electron-donating groups (EDGs) decrease acidity. This modulation of acidity directly impacts the reactivity of the carboxyl group in various transformations.

Key Chemical Transformations

The carboxylic acid group of benzofurans can be readily converted into a variety of other functional groups, enabling the synthesis of diverse derivatives.

Esterification

Esterification is a fundamental transformation for prodrug synthesis and for modifying the physicochemical properties of benzofuran-containing molecules.

Quantitative Data Summary: Esterification of Benzofuran Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃, acetone, reflux, 5h | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 87 | [2] |

| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂ (excess), K₂CO₃, acetone, reflux, 10h | Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Not specified | [2] |

Experimental Protocol: Methylation of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid [2]

A mixture of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (0.02 mol), potassium carbonate (K₂CO₃, 0.02 mol), and dimethyl sulfate ((CH₃O)₂SO₂, 0.02 mol) in acetone (30 mL) is refluxed for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to afford methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

Amidation

The formation of amides from benzofuran carboxylic acids is a critical step in the synthesis of many biologically active compounds, including enzyme inhibitors and receptor modulators.

Quantitative Data Summary: Amidation of Benzofuran Carboxylic Acids and Their Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 5-bromo- or 5,7-dichlorobenzofuran-2-carboxylate | 2-amino-2-methylpropan-1-ol, NH₄Cl, methanol, reflux, 16h | (2-hydroxy-1,1-dimethylethyl)amides of 5-bromo- or 5,7-dichlorobenzofuran-2-carboxylic acid | Moderate | Not specified |

| C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | 1. Boc₂O, DMAP, MeCN, 60°C, 5h; 2. Amine, toluene, 60°C | C3-arylated benzofuran-2-carboxamides | Varies | Not specified |

Experimental Protocol: Two-Step, One-Pot Transamidation of C–H Arylated Benzofuran-2-carboxamides

This protocol describes the conversion of a pre-functionalized N-(quinolin-8-yl)benzofuran-2-carboxamide to a variety of other amides.

-

Step 1: Boc Activation. To a solution of the C–H arylated N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) in acetonitrile (MeCN, 0.1 M), add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction mixture is stirred at 60°C for 5 hours, after which it is concentrated in vacuo. The crude product is used in the next step without further purification.

-

Step 2: Aminolysis. To the crude reaction mixture from step 1, add toluene (0.5 M) and the desired amine (1.5 equiv). The aminolysis reactions are carried out at 60°C for 0.5 to 6 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure and the product is purified by column chromatography.

Reduction

The reduction of the carboxylic acid group to a primary alcohol provides a versatile synthetic handle for further derivatization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.

Experimental Protocol: Reduction of Benzofuran-2-carboxylic Acid to (Benzofuran-2-yl)methanol

-

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared. The suspension is cooled to 0°C in an ice bath. A solution of benzofuran-2-carboxylic acid in anhydrous ether or THF is added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours to ensure complete reduction.

-

Work-up: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 15% aqueous solution of sodium hydroxide. The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (benzofuran-2-yl)methanol, which can be further purified by distillation or recrystallization.

Decarboxylation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful synthetic step, particularly when the benzofuran ring is desired without substitution at the carboxylated position.

Quantitative Data Summary: Decarboxylation of a Benzofuran Carboxylic Acid

| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| 3-methylbenzofuran-2-carboxylic acid | Acetic acid (cat.), N,N-dimethylformamide, 95-100°C, 8h | 3-methylbenzofuran | 94 | 98 | [3] |

Experimental Protocol: Decarboxylation of 3-methylbenzofuran-2-carboxylic acid [3]

Dissolve 3-methylbenzofuran-2-carboxylic acid (17.6 g, 0.1 mol) in N,N-dimethylformamide (100.0 g) and add acetic acid (0.12 g, 0.002 mol). The mixture is stirred and heated at 95-100°C for 8 hours. After the reaction is complete, the solvent is removed by distillation under reduced pressure to obtain 3-methylbenzofuran.

Benzofuran Carboxylic Acids in Drug Development: Targeting Signaling Pathways

Benzofuran carboxylic acid derivatives have emerged as potent modulators of various biological pathways implicated in diseases such as cancer. Their ability to be readily functionalized allows for the fine-tuning of their interactions with specific biological targets.

mTOR Signaling Pathway Inhibition

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway.[2][4][5][6]

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibition

Hypoxia is a common feature of solid tumors and leads to the activation of the HIF-1 transcription factor, which promotes tumor survival and angiogenesis. Benzofuran-based compounds have been developed as inhibitors of the HIF-1 pathway.[7][8][9]

Caption: Benzofuran derivatives as inhibitors of the HIF-1 signaling pathway.

T-Cell Receptor (TCR) Signaling Modulation

The T-cell receptor signaling pathway is central to the adaptive immune response. Lymphoid-tyrosine phosphatase (Lyp), a negative regulator of this pathway, is a target for cancer immunotherapy. Benzofuran-2-carboxylic acid derivatives have been identified as potent Lyp inhibitors, thereby enhancing T-cell activation.

Caption: Modulation of TCR signaling by Lyp-inhibiting benzofuran derivatives.

Conclusion

The carboxylic acid group on the benzofuran scaffold is a versatile functional handle that allows for a wide range of chemical modifications. The reactivity of this group can be tuned by its position on the benzofuran ring and by the presence of other substituents. The ability to readily convert benzofuran carboxylic acids into esters, amides, and alcohols has made them invaluable starting materials for the synthesis of complex molecules with significant biological activities. As demonstrated, derivatives of benzofuran carboxylic acids are at the forefront of drug discovery research, with promising applications in oncology and immunology through the targeted modulation of key signaling pathways. This guide serves as a foundational resource for scientists and researchers aiming to harness the synthetic potential of benzofuran carboxylic acids in their respective fields.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examining the structure-activity relationship of benzopyran-based inhibitors of the hypoxia inducible factor-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of a Halogenated Scaffold: A Literature Review of 5-Chlorobenzofuran-2-carboxylic Acid Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzofuran-2-carboxylic acid is a versatile halogenated heterocyclic compound that has garnered significant attention in various scientific disciplines. Its rigid benzofuran core, substituted with a reactive carboxylic acid group and a chlorine atom, provides a unique scaffold for the synthesis of a diverse array of molecules with valuable biological and material properties. This technical guide offers a comprehensive review of the current applications of this compound, with a focus on its utility in drug discovery and organic synthesis. The content herein summarizes key findings, presents quantitative data in a structured format, provides detailed experimental protocols for seminal studies, and visualizes complex biological pathways and synthetic workflows.

Core Applications

The utility of this compound spans several key areas of research and development:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have been investigated for their potential as anti-inflammatory, analgesic, antitubercular, and anticancer agents.[1] The benzofuran scaffold is a recognized pharmacophore, and the chloro- and carboxylic acid-substituents offer avenues for facile chemical modification to optimize pharmacological profiles.

-

Organic Synthesis: As a robust building block, it is employed in the construction of more complex molecular architectures.[1][3] The carboxylic acid moiety readily participates in amide and ester bond formations, while the chlorinated benzene ring can be a site for further functionalization through various cross-coupling reactions.[4]

-